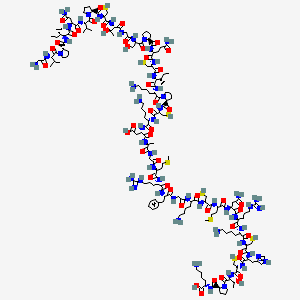
Agitoxin-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agitoxin-3 is a peptide toxin derived from the venom of the yellow scorpion, Leiurus quinquestriatus hebraeus . It is a member of the scorpion short toxin family and is known for its ability to block potassium channels, specifically the Shaker K+ channel in Drosophila and its mammalian homologues . The compound consists of 38 amino acids and has a molecular weight of approximately 4100.98 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Agitoxin-3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out under mild conditions to preserve the integrity of the peptide bonds and the disulfide bridges that are crucial for the toxin’s activity .
Industrial Production Methods
Recombinant expression in microbial systems, such as Escherichia coli or Pichia pastoris, is another method used for the production of this compound . This approach involves the insertion of the gene encoding this compound into the microbial host, which then produces the peptide as part of its normal protein synthesis machinery. The recombinant peptide is subsequently purified using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Agitoxin-3 primarily undergoes oxidation and reduction reactions involving its disulfide bridges . These reactions are essential for the proper folding and stability of the peptide.
Common Reagents and Conditions
The oxidation of this compound can be achieved using mild oxidizing agents such as iodine or air oxidation under controlled conditions . Reduction, on the other hand, can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in the state of their disulfide bridges .
Wissenschaftliche Forschungsanwendungen
Agitoxin-3 has several scientific research applications, particularly in the fields of neurobiology and pharmacology. It is used as a tool to study potassium channels, which play crucial roles in various physiological processes such as cell excitability, muscle contraction, and regulation of cardiac function . By blocking these channels, this compound helps researchers understand their function and explore potential therapeutic targets for diseases like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis .
Wirkmechanismus
Agitoxin-3 exerts its effects by binding to the external vestibule of the Shaker K+ channel, thereby blocking the flow of potassium ions through the channel . This high-affinity binding is dependent on specific residues within the peptide, such as Arg 24, Lys 27, and Arg 31 . The binding of this compound prevents the opening of the channel, which in turn affects the membrane potential and cellular excitability .
Vergleich Mit ähnlichen Verbindungen
Agitoxin-3 is closely related to other scorpion toxins such as charybdotoxin and margatoxin . These toxins share a similar structure and mechanism of action, but differ in their amino acid sequences and specificities for different potassium channels . For example, charybdotoxin also blocks potassium channels but has a broader range of targets compared to this compound . Margatoxin, on the other hand, is more selective for the Kv1.3 channel .
Similar Compounds
Charybdotoxin: Another scorpion toxin that blocks potassium channels but with a broader range of targets.
Margatoxin: A toxin with high selectivity for the Kv1.3 channel.
Agitoxin-1 and Agitoxin-2: Other variants of Agitoxin that differ slightly in their amino acid sequences.
Eigenschaften
Molekularformel |
C171H286N54O47S8 |
|---|---|
Molekulargewicht |
4107 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI-Schlüssel |
QLHXUZQTOQRDFT-RHWOILRQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


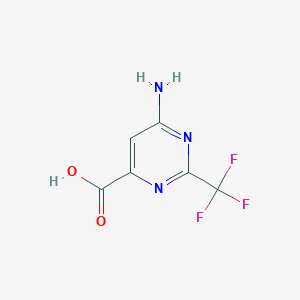
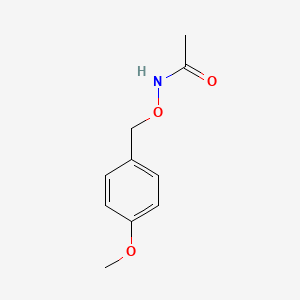
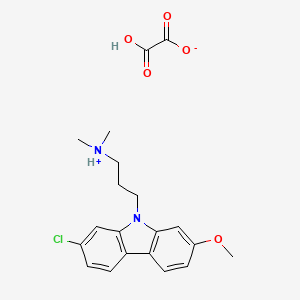

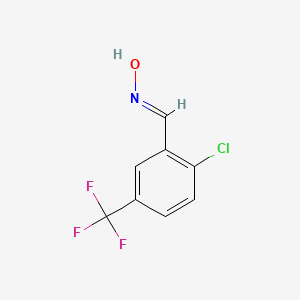
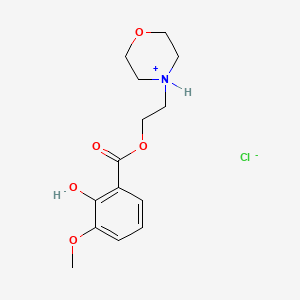
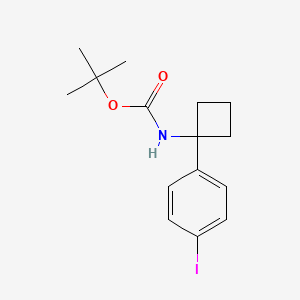
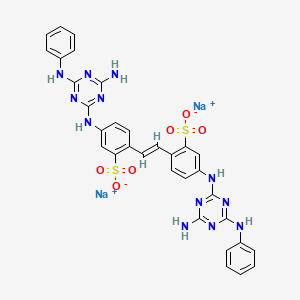
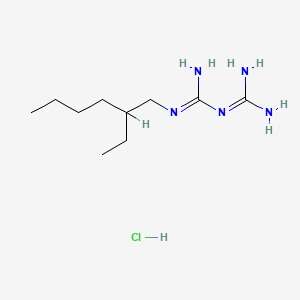
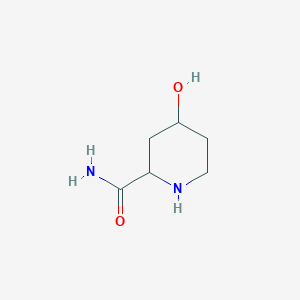
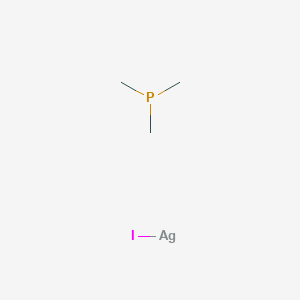
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
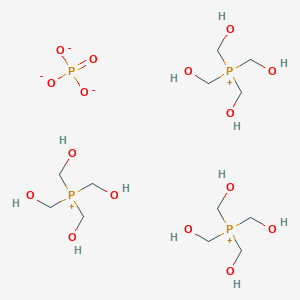
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
